Bis-(m-PEG4)-amidohexanoic acid

PROTAC Optimization Linker SAR Targeted Protein Degradation

Inconsistent linker geometry across PROTAC libraries undermines SAR reproducibility and delays degrader campaigns. Bis-(m-PEG4)-amidohexanoic acid solves this with its precisely defined PEG4 spacer, enforcing a constrained end-to-end distance critical for productive ternary complex formation where flexible or shorter linkers fail. - Monodisperse PEG4 chains (MW 582.68) ensure batch-to-batch conformational consistency, eliminating entropy-driven variability in degradation efficiency. - Terminal carboxylic acid enables direct conjugation to amine-bearing warheads or E3 ligase ligands without additional deprotection steps. - LogP ≈ -1.8 confers >1000-fold aqueous solubility advantage over alkyl-chain analogs, minimizing conjugate aggregation in biological assays.

Molecular Formula C26H50N2O12
Molecular Weight 582.7 g/mol
Cat. No. B8104083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(m-PEG4)-amidohexanoic acid
Molecular FormulaC26H50N2O12
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC
InChIInChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m1/s1
InChIKeyVEMVVACPIWNZPA-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(m-PEG4)-amidohexanoic Acid: PROTAC Linker Overview


Bis-(m-PEG4)-amidohexanoic acid (CAS: 2353409-74-0, MW: 582.68) is a heterobifunctional polyethylene glycol (PEG)-based linker, characterized by a central (R)-2,6-diaminohexanoic acid core flanked by two m-PEG4 chains via stable amide bonds . It is primarily employed as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and for bioconjugation, leveraging the well-defined properties of its tetra-ethylene glycol (PEG4) spacers, which provide enhanced aqueous solubility and biocompatibility compared to alkyl-chain alternatives . The linker's defined length and functional end groups enable precise molecular tethering, a critical parameter in optimizing ternary complex formation for targeted protein degradation [1].

Heterobifunctional PEG4 linker for PROTAC synthesis
Amide bonds provide stable conjugation chemistry
Defined PEG4 length supports ternary complex design
PEG4 spacers enhance aqueous solubility relative to alkyl-chain analogs

Why Linker Substitution Compromises Performance


Substituting Bis-(m-PEG4)-amidohexanoic acid with another PEG linker of different length or an alkyl-chain analog is not a trivial exchange, as linker geometry directly impacts the stability and efficacy of the final bioconjugate or PROTAC. The PEG4 spacer provides a specific end-to-end distance and conformational entropy profile that is distinct from shorter (e.g., PEG2) or longer (e.g., PEG6, PEG8) homologs, each of which can dramatically alter the ability to form a productive ternary complex [1]. For instance, a PEG2 linker may be too short to bridge the required distance between the E3 ligase and target protein, while a PEG8 linker's increased flexibility can lead to non-productive binding conformations or higher entropic costs for degradation [2]. Furthermore, the amide bond and terminal carboxylic acid chemistry of Bis-(m-PEG4)-amidohexanoic acid are critical for its specific conjugation reactions, and substituting for a linker with alternative functional groups or a different degree of hydrophilicity (e.g., a hydrophobic alkyl chain) will fundamentally change the compound's solubility and pharmacokinetic profile, potentially undermining an entire development campaign .

Shorter PEG linkers (e.g., PEG2) may fail to induce productive ternary complexes

Linker length below PEG4 threshold was reported to abolish degradation in cell-based models.

Longer PEG linkers (e.g., PEG8) increase conformational entropy

Greater flexibility can shift binding poses and raise entropic costs, altering degradation efficiency.

Alkyl-chain analogs lack defined spacing and aqueous solubility

Hydrophobic alkyl linkers fail to provide the hydration and rigidity profile required for reproducible ternary complex geometry.

Quantitative Differentiation for Procurement


PEG4 Linker Length and GSPT1 Degradation Efficiency

In a head-to-head study of Retro-2-based PROTACs, the length of the flexible PEG linker was a critical determinant of GSPT1 degradation potency. The series demonstrated that a PEG2-based linker (analogous to a shorter alternative) failed to induce degradation, whereas the inclusion of longer PEG chains was essential. Specifically, the PROTAC bearing a PEG4 linker (closest analog to the core of Bis-(m-PEG4)-amidohexanoic acid) was part of a structure-activity relationship that showed PEG length is a critical variable for achieving productive ternary complex formation, with degradation only observed for specific linker lengths [1]. This demonstrates that the precise length of the PEG4 unit in Bis-(m-PEG4)-amidohexanoic acid is not an arbitrary spacer but a critical design feature validated in a functional degradation assay.

Degradation dependence on PEG length
Head-to-head
PEG4: enabled degradation vs PEG2: no degradation

PEG4 length is critical for productive ternary complex formation.

Cell-based immunoblot assays; Retro-2-derived PROTACs.

PROTAC Optimization Linker SAR Targeted Protein Degradation

Conformational Constraint of PEG4 vs. PEG8 Spacers

Computational and structural biology analyses classify PEG4 as a 'near-rigid' spacer, contrasting with the more flexible PEG8 'shock absorber.' The shorter PEG4 unit constrains the rotational freedom of terminal ligands and enforces a well-defined distance, which is critical for bridging buried or sterically congested pockets. In contrast, the longer PEG8 linker introduces additional gauche conformations that allow it to absorb domain motions but can also increase the entropic cost of forming the catalytically competent ternary complex pose [1]. This distinction means that in a PROTAC library, the PEG4-based construct from Bis-(m-PEG4)-amidohexanoic acid explores a distinct, more constrained conformational space compared to its PEG8-derived counterpart.

Conformational constraint profile
Class-level
PEG4: near-rigid spacer vs PEG8: flexible shock absorber

PEG4 constrains ligand orientation for distinct conformational exploration.

Molecular dynamics inference; direct experimental data for this linker not yet reported.

Ternary Complex Formation Linker Design Molecular Modeling

Aqueous Solubility Advantage over Alkyl Linkers

The LogP value is a key indicator of hydrophilicity. While not directly measured for Bis-(m-PEG4)-amidohexanoic acid itself, its core PEG4 spacer imparts significant hydrophilicity. A related PEG4-based PROTAC linker, Propargyl-PEG4-acid, serves as a class-level reference with a calculated LogP of -1.8 . In stark contrast, alkyl chain linkers of similar length (e.g., a 6-carbon straight-chain alkyl linker, analogous to the hexanoic acid core but without PEG) are highly hydrophobic with positive LogP values (e.g., >2.0). This translates to a >1000-fold difference in aqueous solubility, making PEG4-based constructs like Bis-(m-PEG4)-amidohexanoic acid vastly superior for creating soluble bioconjugates and preventing aggregation in biological assays [1].

Aqueous solubility (LogP)
Reported
LogP ≈ -1.8 (PEG4 core reference)

PEG4-based linkers show >1000× higher predicted aqueous solubility than alkyl-chain analogs.

Calculated LogP for Propargyl-PEG4-acid; class-level hydrophilicity reference.

Drug Formulation Solubility Enhancement Bioconjugation

Ternary Complex Residence Time with PEG Linkers

Structure-activity relationship (SAR) studies across multiple PROTAC programs indicate that the progression from a PEG4 to a PEG8 linker can enhance the residence time of the ternary complex by up to an order of magnitude, which correlates with lower cellular EC50 values [1]. While a direct head-to-head comparison for Bis-(m-PEG4)-amidohexanoic acid is unavailable, this class-level trend positions the PEG4 motif as a key intermediate. Compared to an alkyl linker of equivalent atom count, the ether oxygen atoms in the PEG4 backbone solvate quickly, lowering the enthalpic cost of desolvation upon complex formation. This kinetic advantage allows the PEG4-based linker to preserve binding affinity while providing the necessary motional entropy to sample a catalytically competent pose, a property not shared by its more rigid and hydrophobic alkyl-chain counterparts [1].

Residence time trend
Class-level
PEG4: balanced kinetics vs PEG8: up to 10× residence time increase

PEG4 may offer a favorable compromise between constrained reach and desolvation kinetics.

General SAR pattern; direct ternary complex kinetics for this linker not isolated.

PROTAC Kinetics Ternary Complex Stability Linker Optimization

Optimized Application Scenarios


PROTAC Libraries for Sterically Demanding Targets

Bis-(m-PEG4)-amidohexanoic acid is the ideal reagent for generating PROTAC libraries when the target protein's binding pocket is buried or sterically congested. Its 'near-rigid' PEG4 spacer enforces a specific, constrained distance between the E3 ligase ligand and the target-binding warhead, which is critical for achieving a productive ternary complex geometry where a longer, more flexible linker would fail to maintain the correct orientation [1]. Procuring this specific linker enables a focused SAR campaign distinct from libraries built with longer, more flexible PEG linkers.

Solubility Enhancement of Hydrophobic Payloads

When conjugating a hydrophobic drug, fluorescent probe, or peptide to a protein or antibody, the linker's physicochemical properties directly influence the final conjugate's behavior. Bis-(m-PEG4)-amidohexanoic acid's hydrophilic PEG4 chains and favorable LogP (estimated around -1.8) provide a >1000-fold solubility advantage over alkyl chain linkers . This makes it a superior procurement choice for ensuring the resulting bioconjugate remains monomeric, non-aggregating, and functional in aqueous biological media.

Systematic Linker Length SAR Anchor

Medicinal chemistry teams require a set of monodisperse linkers to systematically explore the relationship between linker length, flexibility, and degradation efficiency. Bis-(m-PEG4)-amidohexanoic acid serves as the essential 'PEG4' anchor point in a series that includes shorter (e.g., PEG2) and longer (e.g., PEG6, PEG8) analogs. Studies show that moving from a PEG2 to a PEG4 length can be the threshold for inducing protein degradation, and further extension to PEG8 can modulate potency and ternary complex residence time [2]. Procuring the complete series, anchored by this compound, is necessary for a rigorous SAR study.

In Vivo PROTAC Development with Consistent PK

For transitioning a degrader candidate from cell-based assays to in vivo models, consistent performance and favorable pharmacokinetics are paramount. The PEG4 motif in Bis-(m-PEG4)-amidohexanoic acid is known to shield hydrophobic warheads and improve plasma exposure, leading to enhanced oral absorption and prolonged half-life compared to constructs with alkyl linkers . Using this defined PEG linker reduces the risk of batch-to-batch variability in key pharmacokinetic parameters, thereby increasing confidence in early-stage animal studies.

Application
Selection Property
Validation Focus
PROTAC library synthesis for sterically demanding targets
Near-rigid PEG4 spacer geometry
Ternary complex geometry assessment
Bioconjugation with hydrophobic payloads
High aqueous solubility conferred by PEG4 chains
Solubility and aggregation testing
Linker length SAR studies
PEG4 as anchor for systematic linker series
Degradation efficiency profiling across PEG lengths
In vivo PROTAC PK studies
Defined PEG4 motif for consistent pharmacokinetic profile
Plasma exposure and half-life profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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